N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Antiviral HIV-1 reverse transcriptase Kinase/RT inhibition

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865286-16-4) is a heterocyclic small molecule (C17H12N4O3S, MW 352.37) that integrates a 1,3-benzothiazole-6-carboxamide core with a 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine moiety. The compound belongs to the broader class of oxadiazole-benzothiazole hybrids, a scaffold frequently explored for kinase inhibition and anti-infective activity.

Molecular Formula C17H12N4O3S
Molecular Weight 352.37
CAS No. 865286-16-4
Cat. No. B2697608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS865286-16-4
Molecular FormulaC17H12N4O3S
Molecular Weight352.37
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H12N4O3S/c1-23-13-5-3-2-4-11(13)16-20-21-17(24-16)19-15(22)10-6-7-12-14(8-10)25-9-18-12/h2-9H,1H3,(H,19,21,22)
InChIKeyHQUYCZGIBDWEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865286-16-4): Core Structure and Procurement-Relevant Profile


N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865286-16-4) is a heterocyclic small molecule (C17H12N4O3S, MW 352.37) that integrates a 1,3-benzothiazole-6-carboxamide core with a 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine moiety . The compound belongs to the broader class of oxadiazole-benzothiazole hybrids, a scaffold frequently explored for kinase inhibition and anti-infective activity. Publicly documented bioactivity data for this exact compound is sparse; the most quantitative entry traces to a single observation in an HIV-1 reverse transcriptase (RT) inhibition panel, where it exhibited a pKi of 6.05 [1]. This weak-to-moderate RT affinity contrasts with structurally distinct leads in the same assay (pKi up to 7.92), indicating that, while the compound engages the target, its intrinsic potency alone is unlikely to drive procurement decisions without further selectivity or pharmacokinetic context.

Why Generic Substitution Is Not Viable for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide


Even among closely related oxadiazole-benzothiazole-6-carboxamide analogs, minor modifications at the 5-phenyl substituent of the oxadiazole ring yield large shifts in target affinity and physicochemical properties. For example, replacing the 2-methoxyphenyl group with a 4-methylphenyl, 4-bromophenyl, or unsubstituted phenyl group alters electron density, steric bulk, and hydrogen-bonding capability around the oxadiazole-benzothiazole junction, which is critical for protein-ligand interactions . The ZINC/ChEMBL HIV-1 RT dataset demonstrates that within a single assay, compounds sharing the same core but carrying different peripheral substituents span a >100-fold range in affinity (pKi 5.60–7.92) [1]. Consequently, generic substitution without confirmatory side-by-side testing risks substantial loss of target engagement or unwanted off-target profiles. Procurement decisions must therefore be guided by compound-specific evidence rather than class-based assumptions.

Quantitative Evidence Guide: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide vs. Structural Analogs


HIV-1 Reverse Transcriptase Affinity: Target Compound vs. Co-Tested Scaffold-Mates

In a single observational dataset deposited in ZINC/ChEMBL, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (ZINC000073314174) registered a pKi of 6.05 against HIV-1 reverse transcriptase. This affinity falls between the most potent scaffold-mate in the same set (pKi 7.92, ZINC000002020233) and the weakest (pKi 5.60, ZINC000013465522). The 2-methoxyphenyl substituent is associated with 10-fold lower affinity than the best-in-set compound and a 3-fold lower affinity than a scaffold-mate achieving pKi 6.55 [1]. This data positions the target compound as a moderate-affinity binder within this chemotype, suggesting its value may lie not in peak potency but in a differentiated selectivity window, though confirmatory selectivity profiling is absent from the public domain.

Antiviral HIV-1 reverse transcriptase Kinase/RT inhibition

Physicochemical Differentiation: Calculated logP of the 2-Methoxyphenyl Derivative vs. Unsubstituted Phenyl Analog

The target compound has a calculated logP of 2.99 (ZINC, XlogP) based on its molecular structure [1]. While direct experimental logP values for the unsubstituted phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide are not publicly available, the addition of the ortho-methoxy group is expected to modestly increase hydrogen-bond acceptor capacity while slightly lowering logP relative to the 4-methylphenyl analog (estimated logP ≈3.3–3.5 based on fragment contributions). This positions the 2-methoxyphenyl derivative in a favorable intermediate lipophilicity range for oral bioavailability (Lipinski Rule of 5 compliance), which may be advantageous in early lead optimization compared to more lipophilic analogs.

Physicochemical profiling logP Drug-likeness

Commercial Availability and Purity: Consistent 95%+ Supply Position vs. Discontinued or Custom-Only Analogs

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is catalogued by at least one commercial supplier (CheMenu, CM995477) at 95%+ purity with stock availability . In contrast, several close structural analogs—including the unsubstituted phenyl, 4-bromophenyl, and 3,5-dimethoxyphenyl derivatives—are listed only on lead-generation platforms or are available exclusively through custom synthesis, introducing longer lead times and higher cost. The 2-methoxyphenyl variant is thus one of the few analogs in this sub-series with ready off-the-shelf availability.

Procurement Commercial availability Purity

High-Priority Application Scenarios for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide Based on Quantitative Evidence


HIV-1 Reverse Transcriptase SAR Probe and Reference Compound

The compound's defined intermediate pKi (6.05) in an HIV-1 RT binding panel [1] makes it suitable as a reference point for SAR studies exploring the 5-phenyl substituent effects within oxadiazole-benzothiazole-6-carboxamide series. It can serve as a benchmark for selectivity profiling against more potent RT inhibitors such as ZINC000002020233 (pKi 7.92) to assess the contribution of the 2-methoxyphenyl motif to off-target kinase interactions.

Kinase Selectivity Screening Starting Point

Although direct CK1δ/ε inhibition data for this specific compound is not available in the public domain, the benzothiazole-oxadiazole scaffold is established in CK1δ inhibitor patents [2]. The compound's moderate HIV-1 RT affinity and favorable calculated logP (2.99) [3] position it as a chemically accessible probe for broad kinase selectivity panels, where it can help identify chemotype-specific selectivity fingerprints that differentiate it from more lipophilic or more polar analogs.

Computational Chemistry and Docking Model Validation

With a well-defined 3D structure (SMILES available), a calculated logP of 2.99, and a single experimentally measured pKi against HIV-1 RT, this compound provides a clean validation point for computational models predicting binding modes of oxadiazole-benzothiazole hybrids [3]. Its intermediate lipophilicity reduces the risk of non-specific binding artifacts that can complicate modeling of highly lipophilic analogs.

Rapid Procurement for Preliminary In Vitro ADME Profiling

The guaranteed commercial availability at 95%+ purity enables immediate procurement for in vitro ADME assays (solubility, microsomal stability, permeability). The 2-methoxyphenyl substitution may confer distinct metabolic stability compared to the 4-methylphenyl or 4-bromophenyl analogs, making the compound a valuable early-stage comparator in lead optimization triage.

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.